2-Aminopyrimidine-4-carbaldehyde

Description

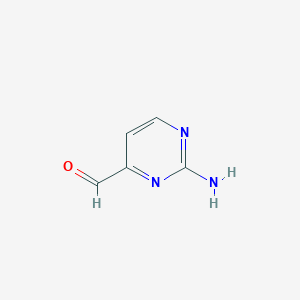

Structure

3D Structure

Properties

IUPAC Name |

2-aminopyrimidine-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3O/c6-5-7-2-1-4(3-9)8-5/h1-3H,(H2,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFGUYYUCZSRMCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1C=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90591174 | |

| Record name | 2-Aminopyrimidine-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90591174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

165807-06-7 | |

| Record name | 2-Amino-4-pyrimidinecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=165807-06-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Aminopyrimidine-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90591174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"2-Aminopyrimidine-4-carbaldehyde" chemical properties

An In-Depth Technical Guide to 2-Aminopyrimidine-4-carbaldehyde: Properties, Synthesis, and Applications

Authored by: A Senior Application Scientist

Abstract

This compound is a pivotal heterocyclic building block in modern medicinal chemistry and materials science. Possessing a unique electronic architecture derived from its amino, aldehyde, and pyrimidine core functionalities, this molecule serves as a versatile precursor for the synthesis of a diverse array of complex molecular scaffolds. Its strategic importance is most pronounced in the development of targeted therapeutics, particularly protein kinase inhibitors, where the 2-aminopyrimidine moiety acts as a highly effective hinge-binding pharmacophore. This guide provides a comprehensive technical overview of its chemical properties, spectroscopic signature, synthesis, reactivity, and core applications, intended for researchers and professionals in drug discovery and chemical development.

Core Physicochemical and Structural Properties

This compound (CAS No: 165807-06-7) is a solid at room temperature.[1] The molecule's structure features a pyrimidine ring substituted with an electron-donating amino group at the 2-position and an electron-withdrawing aldehyde group at the 4-position. This push-pull electronic arrangement significantly influences its reactivity and intermolecular interactions.

The amino group enhances the electron density of the pyrimidine ring, making it susceptible to electrophilic attack while also modulating the basicity of the ring nitrogens. Conversely, the aldehyde group acts as an electrophilic center and a handle for a wide range of chemical transformations.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₅H₅N₃O | PubChem[1] |

| Molecular Weight | 123.11 g/mol | PubChem[1] |

| CAS Number | 165807-06-7 | PubChem[1] |

| Appearance | Solid (predicted) | - |

| Melting Point | Data not available. (Related isomer, 2-Aminopyrimidine-5-carboxaldehyde, melts at 209-214 °C) | - |

| XLogP3 (Computed) | -0.3 | PubChem[1] |

| Hydrogen Bond Donors | 1 (the amino group) | PubChem[1] |

| Hydrogen Bond Acceptors | 3 (ring nitrogens, aldehyde oxygen) | PubChem[1] |

| Topological Polar Surface Area | 68.9 Ų | PubChem[1] |

Spectroscopic Signature and Characterization

While a complete set of publicly available experimental spectra for this specific isomer is limited, its spectroscopic characteristics can be reliably predicted based on extensive data from closely related analogues, such as other aminopyrimidine aldehydes and substituted 2-aminopyrimidines.[2][3][4]

Expected Spectroscopic Data:

-

¹H NMR: The spectrum would feature distinct signals for the aldehyde proton (CHO) at a downfield shift (δ 9.8-10.0 ppm). The pyrimidine ring protons would appear as doublets in the aromatic region (δ 7.0-8.8 ppm). The amino group protons (NH₂) would likely present as a broad singlet (δ 5.0-7.0 ppm), the position of which can be solvent-dependent.[2][4]

-

¹³C NMR: The aldehyde carbon (C=O) would be the most deshielded, appearing around δ 180-190 ppm. The carbons of the pyrimidine ring would resonate between δ 95-175 ppm, with their precise shifts influenced by the electronic effects of the substituents.[2]

-

Infrared (IR) Spectroscopy: Key vibrational bands would include N-H stretching from the amino group (3300-3500 cm⁻¹), a strong C=O stretching from the aldehyde (1660-1700 cm⁻¹), and characteristic C=N and C=C stretching frequencies from the pyrimidine ring (1500-1650 cm⁻¹).[2]

-

Mass Spectrometry (MS): The electron ionization (EI) mass spectrum would show a prominent molecular ion peak (M⁺) corresponding to its molecular weight (m/z = 123). Common fragmentation patterns would involve the loss of CO (m/z = 95) and HCN from the pyrimidine ring.[3]

Synthesis Strategies: A Proposed Workflow

A specific, detailed synthesis for this compound is not widely published. However, a logical and effective synthetic strategy can be devised from established methodologies for functionalizing pyrimidine rings. A highly plausible route involves the selective oxidation of a corresponding hydroxymethyl or methyl precursor. An alternative, though more complex, approach could involve the formylation of a suitable 2-aminopyrimidine derivative.

Below is a proposed workflow starting from a commercially available precursor, 2-amino-4-chloro-6-methylpyrimidine, illustrating a multi-step synthesis. The choice of this pathway is based on the known reactivity of halopyrimidines and the reliability of the proposed transformations.

Caption: Proposed synthetic pathway to this compound.

Causality in Experimental Design:

-

Step 1 (Dechlorination): The chloro group at the 4-position is a versatile handle but needs to be removed to yield the desired methylpyrimidine intermediate. Catalytic hydrogenation (e.g., using Palladium on carbon) is a standard, high-yielding method for the hydrodehalogenation of chloropyrimidines without affecting the amino group or the pyrimidine core.

-

Step 2 (Oxidation): The selective oxidation of a methyl group attached to an electron-deficient heterocyclic ring to an aldehyde is a well-established transformation. Selenium dioxide (SeO₂) is a classic and effective reagent for this specific type of benzylic-like oxidation, offering good yields with minimal over-oxidation to the carboxylic acid under controlled conditions.

Chemical Reactivity and Synthetic Utility

The trifunctional nature of this compound endows it with rich and versatile reactivity, making it a valuable synthon for building molecular complexity.

Reactions at the Aldehyde Group

The aldehyde functionality is a primary site for nucleophilic addition and condensation reactions.

-

Schiff Base Formation: It readily condenses with primary amines to form imines (Schiff bases), a reaction fundamental to dynamic covalent chemistry and the synthesis of novel ligands and bioactive molecules.[5]

-

Knoevenagel and Claisen-Schmidt Condensations: It can react with active methylene compounds or methyl ketones in the presence of a base to form α,β-unsaturated systems, such as pyrimidine-based chalcones.[2] These products are themselves important intermediates for synthesizing further heterocyclic rings.

Caption: Reactivity of the aldehyde group in condensation reactions.

Reactions Involving the Amino Group

The 2-amino group can act as a nucleophile, participating in acylation, alkylation, and arylation reactions, allowing for the introduction of diverse substituents to further elaborate the molecular scaffold.

Protocol 1: Representative Synthesis of a this compound Schiff Base

This protocol is a generalized procedure based on standard methods for Schiff base formation.[5]

-

Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or methanol in a round-bottom flask.

-

Reagent Addition: Add an equimolar amount (1.0 eq) of the desired primary amine (e.g., aniline or a substituted aniline).

-

Catalysis: Add a catalytic amount (2-3 drops) of glacial acetic acid to protonate the aldehyde carbonyl, thereby activating it towards nucleophilic attack.

-

Reaction: Stir the mixture at room temperature or gently reflux for 2-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Isolation: Upon completion, cool the reaction mixture to room temperature. The Schiff base product will often precipitate out of the solution. If not, the solvent can be removed under reduced pressure.

-

Purification: The crude product can be collected by filtration and purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure Schiff base.

Applications in Drug Discovery and Medicinal Chemistry

The 2-aminopyrimidine scaffold is a "privileged" structure in medicinal chemistry, renowned for its ability to form key hydrogen bond interactions with the hinge region of protein kinases.[6][7]

Role as a Kinase Inhibitor Scaffold

Protein kinases utilize adenosine triphosphate (ATP) to phosphorylate substrate proteins. The adenine core of ATP binds to a specific "hinge" region in the kinase active site. The 2-aminopyrimidine moiety effectively mimics this adenine structure, allowing it to act as a competitive inhibitor. The amino group and one of the ring nitrogens form a bidentate hydrogen bond pattern with the kinase hinge, anchoring the inhibitor in the active site.

This compound is therefore an ideal starting point for synthesizing libraries of kinase inhibitors. The aldehyde group can be derivatized to introduce substituents that occupy other pockets of the ATP-binding site, thereby conferring potency and selectivity for a specific kinase.

Caption: Role of the 2-aminopyrimidine scaffold in kinase inhibition.

This scaffold is integral to numerous FDA-approved drugs targeting kinases involved in cancer, such as EGFR, VEGFR, and CDKs.[7] The synthesis of derivatives from this compound allows for the exploration of new chemical space in the ongoing search for more potent and selective kinase inhibitors.[6][8]

Conclusion

This compound is a high-value chemical intermediate with a unique combination of reactive functional groups. Its predictable reactivity, particularly in condensation and nucleophilic substitution reactions, makes it a cornerstone for constructing diverse molecular architectures. Its most significant contribution lies in the field of drug discovery, where the embedded 2-aminopyrimidine core provides a validated and highly effective scaffold for the design of potent protein kinase inhibitors. This guide has outlined its fundamental properties and reactivity, providing a technical foundation for its strategic application in advanced chemical synthesis and pharmaceutical research.

References

-

Kaur, H., et al. (2020). Synthesis, characterization and fungicidal activity of novel 2-aminopyrimidine Schiff bases. Journal of Chemical Society of Pakistan, 42(1). Available at: [Link]

-

Gomez, G., et al. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molbank, 2022(3), M1426. Available at: [Link]

-

Khan, I., et al. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 27(22), 7786. Available at: [Link]

-

PubChem. (n.d.). 2-Aminopyrimidine. National Center for Biotechnology Information. Retrieved from [Link]

-

Pattan, S. R., et al. (2015). Microwave Synthesis of Amino-Pyrimidines - 1H NMR Spectrum. Indian Journal of Science and Technology. Available at: [Link]

-

Ramachandran, S., et al. (2019). Synthesis, Characterization, Antimicrobial Evaluation of 2-Amino pyrimidine Schiff base derivative. Research Journal of Pharmacy and Technology, 12(4), 1667-1670. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of 2-aminopyrimidine using β-dicarbonyl compounds and guanidine. Retrieved from [Link]

-

Gomez, G., et al. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Universidad del Atlántico. Available at: [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Gomez, G., et al. (2022). (PDF) SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. ResearchGate. Available at: [Link]

-

Li, Y., et al. (2022). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. Molecules, 27(5), 1599. Available at: [Link]

-

Hartz, R. A., et al. (2023). Discovery of 2-(Anilino)pyrimidine-4-carboxamides as Highly Potent, Selective, and Orally Active Glycogen Synthase Kinase-3 (GSK-3) Inhibitors. Journal of Medicinal Chemistry, 66(12), 8129-8153. Available at: [Link]

-

CAS Common Chemistry. (n.d.). 2-Aminopyrimidine. Retrieved from [Link]

-

Nycz, J. E., et al. (2024). Pyrimidine Schiff Bases: Synthesis, Structural Characterization and Recent Studies on Biological Activities. International Journal of Molecular Sciences, 25(4), 2119. Available at: [Link]

-

Sharma, R., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Pharmaceuticals, 14(9), 866. Available at: [Link]

-

Ahuja, I. S., & Singh, R. (1975). Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides. CHIMIA International Journal for Chemistry, 29(6), 271-273. Available at: [Link]

Sources

- 1. This compound | C5H5N3O | CID 17832346 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. 2-Aminopyrimidine | C4H5N3 | CID 7978 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. rjptonline.org [rjptonline.org]

- 6. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors [mdpi.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Discovery of 2-(Anilino)pyrimidine-4-carboxamides as Highly Potent, Selective, and Orally Active Glycogen Synthase Kinase-3 (GSK-3) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic data of "2-Aminopyrimidine-4-carbaldehyde" (NMR, IR, Mass)

An In-depth Technical Guide to the Spectroscopic Characterization of 2-Aminopyrimidine-4-carbaldehyde

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for this compound (C₅H₅N₃O), a heterocyclic compound of significant interest in medicinal chemistry and materials science. Designed for researchers, scientists, and drug development professionals, this document delves into the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—essential for the structural elucidation and verification of this molecule. The guide integrates theoretical principles with practical, field-proven experimental protocols and detailed data interpretation, ensuring both scientific rigor and practical applicability.

Introduction and Molecular Structure

This compound is a key building block in organic synthesis, valued for its reactive aldehyde group and the versatile pyrimidine core. The pyrimidine scaffold is central to numerous biologically active molecules, including nucleic acids and various pharmaceuticals. Accurate characterization is the bedrock of any subsequent research, making a thorough understanding of its spectroscopic signature paramount. This guide serves as a self-validating reference for confirming the identity and purity of the compound.

The molecular structure, with a systematic numbering scheme for NMR assignment, is presented below. The arrangement of an electron-donating amino group (-NH₂) and an electron-withdrawing aldehyde group (-CHO) on the pyrimidine ring creates a distinct electronic environment that is reflected in its spectral data.

Caption: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.[1] It provides detailed information about the chemical environment, connectivity, and spatial relationship of atoms.

Principle and Rationale

¹H NMR spectroscopy maps the environments of hydrogen nuclei (protons), while ¹³C NMR provides insights into the carbon skeleton. The chemical shift (δ) of a nucleus is highly sensitive to the surrounding electron density. Electron-withdrawing groups (like -CHO and the pyrimidine nitrogens) deshield nearby nuclei, shifting their signals downfield (to higher ppm values), whereas electron-donating groups (like -NH₂) cause an upfield shift.[2][3]

Experimental Protocol: NMR Spectrum Acquisition

Caption: General workflow for NMR spectroscopic analysis.

-

Sample Weighing: Accurately weigh approximately 5-10 mg for ¹H NMR or 20-50 mg for ¹³C NMR of the compound.

-

Solvent Selection: Choose a suitable deuterated solvent that ensures complete dissolution. Dimethyl sulfoxide-d₆ (DMSO-d₆) is highly recommended as its polarity effectively dissolves the sample and its hydrogen-bonding capability allows for the observation of exchangeable -NH₂ protons, which might otherwise be broadened or absent.[2] Chloroform-d (CDCl₃) is an alternative if the sample is sufficiently soluble.

-

Dissolution: Dissolve the sample in 0.6-0.7 mL of the chosen solvent within a clean, dry vial before transferring to the NMR tube.

-

Data Acquisition: Record spectra on a 400 MHz or higher field spectrometer. Standard pulse programs are used for both ¹H and ¹³C acquisitions. For unambiguous assignments, 2D NMR experiments like COSY (H-H correlation) and HSQC (C-H correlation) are advised.

Data Interpretation and Analysis

¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show four distinct signals corresponding to the two pyrimidine ring protons, the aldehyde proton, and the amino protons. The electron-withdrawing nature of the aldehyde and the ring nitrogens will shift the ring protons downfield.

| Proton Assignment | Predicted Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Rationale |

| H-Aldehyde (-CHO) | 9.80 - 10.0 | Singlet (s) | N/A | 1H | The aldehyde proton is highly deshielded due to the adjacent carbonyl group and typically appears as a sharp singlet far downfield. Data from a similar compound, 2-amino-4-(indolin-1-yl)-6-methoxypyrimidine-5-carbaldehyde, shows this proton at 9.84 ppm.[4] |

| H6 | 8.60 - 8.80 | Doublet (d) | ~5.0 - 5.5 | 1H | H6 is adjacent to a ring nitrogen (N1), causing significant deshielding. It is coupled to H5. |

| H5 | 7.20 - 7.40 | Doublet (d) | ~5.0 - 5.5 | 1H | H5 is coupled to H6. It appears more upfield than H6 due to its greater distance from the strongly withdrawing aldehyde group and being adjacent to only one nitrogen. |

| -NH₂ | 6.60 - 7.50 | Broad Singlet (br s) | N/A | 2H | The chemical shift of amino protons can vary and the signal is often broad due to quadrupole effects from the ¹⁴N nucleus and chemical exchange with the solvent.[5] In DMSO-d₆, this signal is more likely to be well-resolved. |

¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on the five unique carbon atoms in the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ) ppm | Rationale |

| C-Aldehyde (C=O) | 185 - 195 | The carbonyl carbon of an aldehyde is highly deshielded and appears significantly downfield.[4] |

| C2 | 162 - 165 | C2 is attached to two nitrogen atoms (the ring N1 and the amino N), resulting in a strong downfield shift. |

| C4 | 160 - 163 | C4 is attached to a ring nitrogen (N3) and the electron-withdrawing aldehyde group, also causing a significant downfield shift. |

| C6 | 155 - 158 | This carbon is adjacent to a ring nitrogen (N1), placing it downfield. |

| C5 | 115 - 120 | C5 is the most upfield of the ring carbons as it is not directly bonded to a nitrogen atom. |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[6]

Principle and Rationale

Specific bonds and functional groups vibrate at characteristic frequencies. The C=O bond of the aldehyde, the N-H bonds of the amino group, and the C=N/C=C bonds of the pyrimidine ring are expected to produce strong, identifiable absorption bands in the IR spectrum.[7][8]

Experimental Protocol: FT-IR Spectrum Acquisition

Caption: General workflow for FT-IR spectroscopic analysis.

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (~1-2 mg) of the solid sample with ~100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

-

-

Data Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer. Record the spectrum, typically over the range of 4000-400 cm⁻¹. A background spectrum of the empty spectrometer should be recorded first.

Data Interpretation and Analysis

The IR spectrum provides a fingerprint of the molecule, with key absorptions confirming the presence of its primary functional groups.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| 3450 - 3200 | N-H Stretch | Primary Amine (-NH₂) | Medium-Strong |

| 3100 - 3000 | C-H Stretch | Aromatic (Pyrimidine Ring) | Medium-Weak |

| 2900 - 2800 & 2800 - 2700 | C-H Stretch | Aldehyde (-CHO) | Weak (Often two distinct peaks) |

| 1700 - 1670 | C=O Stretch | Aldehyde Carbonyl | Strong, Sharp |

| 1650 - 1600 | N-H Bend (Scissoring) | Primary Amine (-NH₂) | Medium |

| 1600 - 1450 | C=N and C=C Stretch | Pyrimidine Ring | Medium-Strong (Multiple bands) |

| 1350 - 1250 | C-N Stretch | Aryl-Amine | Medium |

The presence of a strong, sharp peak around 1680 cm⁻¹ is definitive for the aldehyde C=O stretch.[6] Concurrently, N-H stretching bands above 3200 cm⁻¹ and ring stretching vibrations between 1600-1450 cm⁻¹ would confirm the aminopyrimidine structure.[7][9]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules, allowing for the determination of the exact molecular weight and elemental formula.

Principle and Rationale

In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, causing it to ionize and fragment. The parent ion, or molecular ion (M⁺), provides the molecular weight. The fragmentation pattern offers additional structural clues. The exact mass of this compound is 123.043261792 Da.[10]

Experimental Protocol: Mass Spectrum Acquisition

Caption: Simplified workflow for Mass Spectrometry analysis.

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by Gas Chromatography (GC-MS).

-

Ionization: The sample is vaporized and ionized, typically using Electron Ionization (EI) at 70 eV.

-

Analysis and Detection: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole). The detector records the abundance of each ion.

Data Interpretation and Analysis

The mass spectrum provides the definitive molecular weight of the compound.

| m/z Value | Ion | Interpretation |

| 123 | [M]⁺ | Molecular Ion Peak: Corresponds to the molar mass of C₅H₅N₃O. Its presence confirms the molecular formula.[10] |

| 95 | [M - CO]⁺ | Loss of a neutral carbon monoxide molecule (28 Da) from the aldehyde group. This is a very common fragmentation pathway for aromatic aldehydes. |

| 94 | [M - CHO]⁺ | Loss of the entire formyl radical (29 Da). |

| 68 | [C₃H₂N₂]⁺ | Potential fragment resulting from the cleavage of the pyrimidine ring after initial losses. |

The observation of a strong molecular ion peak at m/z = 123 would be the primary confirmation of the compound's identity. The fragmentation pattern, particularly the loss of CO (m/z = 95), would provide strong evidence for the presence of the aldehyde functionality.

Conclusion

The structural identity and purity of this compound can be unequivocally established through a synergistic application of NMR, IR, and Mass Spectrometry. ¹H and ¹³C NMR define the precise carbon-hydrogen framework and the electronic environment of each atom. FT-IR spectroscopy provides a rapid and definitive confirmation of the key amine and aldehyde functional groups. Finally, Mass Spectrometry verifies the molecular weight and elemental composition. This guide provides the foundational data and protocols necessary for researchers to confidently characterize this important synthetic intermediate.

References

- Wiley-VCH. (2007). Supporting Information.

- The Royal Society of Chemistry. (2019). Supporting Information.

- Synthesis, characterization and fungicidal activity of novel 2-aminopyrimidine Schiff bases. (n.d.). Journal of Chemical and Pharmaceutical Research.

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]

-

Gámez-Montaño, R., et al. (2018). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. MDPI. Available at: [Link]

- Microwave Synthesis of Amino-Pyrimidines- FT-IR Spectrum. (n.d.). International Journal of Innovative Research in Science, Engineering and Technology.

- SPECTROSCOPIC INVESTIGATIONS OF 2-AMINOPYRIDINE. (2010). TSI Journals.

-

PubChem. (n.d.). 2-Aminopyrimidine. National Center for Biotechnology Information. Available at: [Link]

- Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology: An Advanced Research Journal.

- Supporting Information. (n.d.). The Royal Society of Chemistry.

- Metin, Balci. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

-

FT-IR spectra of compound (2). (n.d.). ResearchGate. Available at: [Link]

-

Bayrak, C. (2013). Vibrational Spectroscopic Investigation of 2-amino-4-methylpyrimidine Tetracyanonickelate Complexes. Hacettepe Journal of Biology and Chemistry. Available at: [Link]

-

Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology: An Advanced Research Journal. Available at: [Link]

-

Brezova, V., et al. (2002). Multinuclear 1H, 13C and 15N NMR study of some substituted 2-amino-4-nitropyridines and their N-oxides. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Available at: [Link]

-

El-Damasy, A. K., et al. (2023). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. National Center for Biotechnology Information. Available at: [Link]

- IR Spectroscopy. (n.d.). University of Colorado Boulder.

-

Reich, H. J. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]

-

2-Aminopyridine. (n.d.). NIST WebBook. National Institute of Standards and Technology. Available at: [Link]

-

Khan, I., et al. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. MDPI. Available at: [Link]

Sources

- 1. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Multinuclear 1H, 13C and 15N NMR study of some substituted 2-amino-4-nitropyridines and their N-oxides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 7. abjar.vandanapublications.com [abjar.vandanapublications.com]

- 8. abjar.vandanapublications.com [abjar.vandanapublications.com]

- 9. ijirset.com [ijirset.com]

- 10. This compound | C5H5N3O | CID 17832346 - PubChem [pubchem.ncbi.nlm.nih.gov]

Introduction to 2-Aminopyrimidine-4-carbaldehyde and the Significance of its Solubility

An In-Depth Technical Guide to the Solubility of 2-Aminopyrimidine-4-carbaldehyde for Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides a comprehensive overview of the solubility characteristics of this compound. While direct quantitative solubility data for this specific molecule is not extensively documented in publicly available literature, this guide synthesizes information from structurally related compounds, theoretical predictions, and established methodologies to provide a robust framework for its practical application in research and development.

This compound is a heterocyclic organic compound featuring a pyrimidine ring substituted with both an amino and a carbaldehyde (aldehyde) group. This unique combination of functional groups makes it a valuable building block in medicinal chemistry and materials science. The amino group can act as a hydrogen bond donor and a base, while the aldehyde group is a versatile handle for various chemical transformations, including reductive aminations, condensations, and oxidations.

Understanding the solubility of this compound is paramount for its effective use. Solubility dictates the choice of solvents for chemical reactions, purification techniques such as crystallization, and formulation for biological assays. In drug discovery, poor solubility can be a major obstacle to achieving desired therapeutic concentrations and bioavailability.

Physicochemical Properties and Predicted Solubility Profile

Based on its chemical structure and data from publicly available databases, we can infer key physicochemical properties that influence the solubility of this compound.

| Property | Value | Source |

| Molecular Formula | C₅H₅N₃O | [1] |

| Molecular Weight | 123.11 g/mol | [1] |

| Appearance | Light yellow solid | [2] |

| XLogP3 | -0.3 | [1] |

| Hydrogen Bond Donors | 1 (amino group) | [1] |

| Hydrogen Bond Acceptors | 3 (two ring nitrogens, one aldehyde oxygen) | [1] |

The negative XLogP3 value suggests that this compound is a relatively polar molecule and is likely to have some solubility in polar solvents. The presence of hydrogen bond donors and acceptors further supports its potential to interact favorably with protic solvents like water and alcohols.

Predicted Solubility in Different Solvent Classes

Based on the principle of "like dissolves like" and data for the parent compound, 2-aminopyrimidine, the expected solubility of this compound is as follows:

-

Polar Protic Solvents (e.g., Water, Methanol, Ethanol): The parent compound, 2-aminopyrimidine, is moderately soluble in water and readily soluble in alcohols like methanol and ethanol.[3][4] The aldehyde group in this compound adds to the polarity and hydrogen bonding capability, suggesting it will also be soluble in these solvents. The solubility in water is expected to be influenced by pH. In acidic solutions, the amino group and ring nitrogens can be protonated, forming more soluble salts.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents are effective at solvating polar molecules. Given the polar nature of this compound, it is predicted to have good solubility in solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF).

-

Nonpolar Solvents (e.g., Hexane, Toluene): Due to its polarity, this compound is expected to have low solubility in nonpolar solvents.[3]

Experimental Determination of Solubility

To obtain precise solubility data, experimental determination is essential. The following protocols provide a systematic approach to quantifying the solubility of this compound.

General Qualitative Solubility Testing

This initial screening provides a rapid assessment of solubility in a range of solvents.

Protocol:

-

Add approximately 10-20 mg of this compound to a small test tube.

-

Add 1 mL of the chosen solvent in 0.2 mL increments.

-

After each addition, vortex or shake the test tube vigorously for 30-60 seconds.

-

Visually inspect the solution for the presence of undissolved solid.

-

Classify the solubility as:

-

Soluble: No solid particles are visible.

-

Partially Soluble: Some, but not all, of the solid has dissolved.

-

Insoluble: The solid does not appear to dissolve.

-

A suggested panel of solvents for initial screening includes: water, methanol, ethanol, acetone, acetonitrile, ethyl acetate, dichloromethane, and toluene.

Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining equilibrium solubility.

Protocol:

-

Prepare a supersaturated solution by adding an excess amount of this compound to a known volume of the solvent in a sealed vial.

-

Agitate the vial at a constant temperature (e.g., 25 °C) using a shaker or rotator for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Filtration through a syringe filter (e.g., 0.22 µm) is recommended.

-

Dilute the supernatant with a suitable solvent to a concentration within the linear range of an analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

-

Calculate the original solubility in mg/mL or mol/L.

Workflow for Solubility Determination

The following diagram illustrates a typical workflow for determining the solubility of a compound like this compound.

Caption: Experimental workflow for determining the solubility of this compound.

Safety Precautions

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[5]

-

Handle the compound in a well-ventilated area or a fume hood to avoid inhalation of dust.[6]

-

Avoid contact with skin and eyes.[5] In case of contact, rinse the affected area with copious amounts of water.[5]

-

Store the compound in a tightly sealed container in a cool, dry place.[5]

Conclusion

This technical guide provides a comprehensive overview of the solubility of this compound for researchers and drug development professionals. While direct quantitative data is limited, a strong predictive framework based on its chemical structure and the properties of related compounds has been established. The detailed experimental protocols provided herein will enable scientists to accurately determine the solubility of this compound in various solvents, facilitating its effective use in synthesis, purification, and formulation.

References

- Solubility of Things. (n.d.). 2-Aminopyrimidine.

- Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

-

PubChem. (n.d.). 2-Aminopyridine-4-carbaldehyde. Retrieved from [Link]

- Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

-

Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]

- Unknown. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Scribd. (2009). MSDS for 2-Aminopyrimidine-4-Carboxylic Acid. Retrieved from [Link]

- Acros Organics. (n.d.). SAFETY DATA SHEET: 2-Amino-4,6-dichloropyrimidine-5-carboxaldehyde.

Sources

- 1. This compound | C5H5N3O | CID 17832346 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-AMINOPYRIDINE-4-CARBALDEHYDE CAS#: 89640-61-9 [amp.chemicalbook.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. 2-Aminopyrimidine, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. scribd.com [scribd.com]

- 6. fishersci.com [fishersci.com]

Methodological & Application

Application Notes and Protocols: "2-Aminopyrimidine-4-carbaldehyde" in Medicinal Chemistry

Prepared by: Gemini, Senior Application Scientist

Abstract

The 2-aminopyrimidine moiety is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a multitude of biological targets.[1] This guide focuses on a particularly versatile derivative, 2-aminopyrimidine-4-carbaldehyde, and its closely related precursors. The aldehyde functionality at the C4 position serves as a reactive handle for extensive chemical modification, making it an invaluable starting material for constructing diverse compound libraries. These application notes provide an in-depth exploration of its role in developing potent kinase inhibitors, anti-cancer agents, and other therapeutics, complete with detailed, field-proven synthetic protocols for researchers in drug discovery.

The 2-Aminopyrimidine Scaffold: A Privileged Structure in Drug Design

The pyrimidine ring is a fundamental heterocycle found in the nucleobases of DNA and RNA.[2] In medicinal chemistry, the 2-aminopyrimidine variant has gained significant traction for its capacity to act as a bioisostere for purines and its proficiency in forming critical hydrogen bond interactions with protein targets.[1][2] Its derivatives are known to possess a wide spectrum of biological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial properties.[1][3] The success of this scaffold is exemplified by several FDA-approved drugs, such as the anticancer kinase inhibitors Imatinib and Palbociclib, which feature the 2-aminopyrimidine core.[3]

This compound: A Versatile Synthetic Intermediate

The strategic placement of a carbaldehyde (formyl) group at the 4-position of the 2-aminopyrimidine ring transforms the scaffold into a powerful and versatile building block. This aldehyde group is a key electrophilic center, enabling a wide array of subsequent chemical transformations to build molecular complexity and explore structure-activity relationships (SAR).

The reactivity of the aldehyde allows for:

-

Condensation Reactions: Such as the Claisen-Schmidt condensation to form chalcones or Knoevenagel condensation.[4]

-

Schiff Base Formation: Reaction with primary amines to form imines, which can be further reduced to secondary amines.

-

Reductive Amination: A one-pot reaction with amines in the presence of a reducing agent to directly form substituted amine derivatives.

-

Oxidation: Conversion of the aldehyde to a carboxylic acid, providing another point for derivatization (e.g., amide coupling).

-

Wittig Reaction: To introduce carbon-carbon double bonds.

This synthetic flexibility is paramount in medicinal chemistry for rapidly generating analogs for biological screening.

Caption: Synthetic versatility of the 4-carbaldehyde group.

Application Notes in Drug Discovery

Kinase Inhibition: A Primary Application

Kinases are a critical class of enzymes that regulate cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The 2-aminopyrimidine scaffold is an exceptional "hinge-binder," forming two or three key hydrogen bonds with the backbone of the ATP-binding site, mimicking the interaction of the natural adenine base of ATP.

Derivatives of this compound have been instrumental in developing inhibitors for several important kinases:

-

VEGFR-2 and c-Met: The synergistic action of VEGFR-2 and c-Met is crucial for tumor angiogenesis and progression.[5] Novel 4-aminopyrimidine-5-carbaldehyde oximes have been developed as potent dual inhibitors of both kinases.[5] For example, compound 18a from one study showed potent enzymatic inhibition with IC50 values of 210 nM for c-Met and 170 nM for VEGFR-2.[5] This dual-targeting approach is a promising strategy for overcoming resistance and improving therapeutic outcomes.[5]

-

Cyclin-Dependent Kinases (CDKs): CDKs are central regulators of the cell cycle, and their inhibition is a validated anti-cancer strategy. The 2-aminopyrimidine core has been used to develop selective CDK inhibitors.[6] Co-inhibition of CDKs and other targets like histone deacetylase (HDAC) can produce enhanced antitumor effects.[7] One study identified a CDK9/HDAC1 dual inhibitor with IC50 values of 88.4 nM and 168.9 nM, respectively.[7]

-

Glycogen Synthase Kinase-3 (GSK-3): GSK-3 is implicated in Alzheimer's disease, mood disorders, and cancer.[8] A series of 2-(anilino)pyrimidine-4-carboxamides, derived conceptually from the carbaldehyde, were identified as highly potent and selective GSK-3 inhibitors that are orally bioavailable and brain-penetrant.[8]

Caption: H-bond interactions with the kinase hinge region.

| Compound Class | Target Kinase(s) | Activity (IC50) | Reference |

| 4-Aminopyrimidine-5-cabaldehyde oxime (18a) | c-Met / VEGFR-2 | 210 nM / 170 nM | [5] |

| 4-Aminopyrimidine-5-carbaldehyde oxime (4b) | VEGFR-2 | Potent Inhibition | [9] |

| 2-Aminopyrimidine Derivative (8e) | CDK9 / HDAC1 | 88.4 nM / 168.9 nM | [7] |

| 2-Aminopyrimidine Derivative (7) | BRD4 / PLK1 | 0.042 µM / 0.02 µM | [10] |

Anti-Cancer Drug Development

Beyond specific kinase inhibition, derivatives have demonstrated broad cytotoxic activity against various cancer cell lines.

-

Dual BRD4/PLK1 Inhibition: The simultaneous inhibition of Bromodomain-containing protein 4 (BRD4) and Polo-like kinase 1 (PLK1) has shown synergistic antitumor effects.[10] Novel aminopyrimidine-2,4-diones, synthesized from precursors related to our topic compound, showed potent dual inhibition and excellent cytotoxicity against breast (MDA-MB-231), colorectal (HT-29), and renal (U-937) cancer cells.[10]

-

Broad-Spectrum Cytotoxicity: In a high-throughput screening against 60 human tumor cell lines, novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives (a related scaffold) showed significant growth inhibitory activities, particularly against leukemia and renal cancer cell lines.[11]

| Compound Series | Cancer Cell Line | Activity (IC50) | Reference |

| 5-arylethylidene-aminopyrimidine-2,4-dione (4) | MDA-MB-231 (Breast) | <10 µM (general) | [10] |

| 5-arylethylidene-aminopyrimidine-2,4-dione (7) | HT-29 (Colorectal) | <10 µM (general) | [10] |

| 4-aminopyrazolo[3,4-d]pyrimidine (12c) | MOLT-4 (Leukemia) | 1.58 µM | [11] |

| 4-aminopyrazolo[3,4-d]pyrimidine (12j) | SK-MEL-5 (Melanoma) | Active | [11] |

Antimicrobial and Other Emerging Applications

-

Antifungal Agents: Schiff bases synthesized by the condensation of 2-aminopyrimidine with various substituted benzaldehydes have shown promising fungitoxicity against agricultural pathogens like Fusarium verticillioides and Rhizoctonia solani.

-

Biofilm Modulation: Substituted 2-aminopyrimidine derivatives have been shown to modulate bacterial biofilm formation, with greater activity against Gram-positive strains like MRSA.[12]

-

β-Glucuronidase Inhibition: Elevated levels of β-glucuronidase are linked to conditions like colon cancer. A series of 2-aminopyrimidine derivatives were synthesized and evaluated as inhibitors, with one compound showing an IC50 of 2.8 ± 0.10 µM, far superior to the standard inhibitor.[3][13]

| Application | Lead Compound Activity | Reference |

| β-Glucuronidase Inhibition | IC50 = 2.8 ± 0.10 µM | [3][13] |

| Antifungal | Active against F. verticillioides | |

| Biofilm Modulation | Active against Gram-positive bacteria | [12] |

Experimental Protocols

The following protocols are generalized from published methods and should be adapted and optimized for specific substrates and laboratory conditions.

Sources

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. growingscience.com [growingscience.com]

- 3. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Design, synthesis and biological evaluation of 4-aminopyrimidine-5-cabaldehyde oximes as dual inhibitors of c-Met and VEGFR-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of 2-(Anilino)pyrimidine-4-carboxamides as Highly Potent, Selective, and Orally Active Glycogen Synthase Kinase-3 (GSK-3) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 4-aminopyrimidine-5-carbaldehyde oximes as potent VEGFR-2 inhibitors. Part II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives: potential anti-cancer candidates against UO-31 renal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 2-Aminopyrimidine as a novel scaffold for biofilm modulation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. mdpi.com [mdpi.com]

Application Note: Synthetic Protocols for Nucleophilic Reactions with 2-Aminopyrimidine-4-carbaldehyde

Abstract

This technical guide provides detailed protocols and expert insights into the nucleophilic reactions targeting the carbonyl group of 2-Aminopyrimidine-4-carbaldehyde. This versatile heterocyclic aldehyde is a pivotal building block in medicinal chemistry, largely due to the prevalence of the 2-aminopyrimidine scaffold in numerous FDA-approved drugs.[1][2] The strategic placement of the electrophilic aldehyde at the C4 position allows for a diverse range of chemical transformations, enabling the synthesis of extensive compound libraries for drug discovery and development. This document outlines step-by-step protocols for key reactions, including Schiff base formation, one-pot reductive amination, Knoevenagel condensation, and the Wittig reaction. The causality behind experimental choices, mechanistic considerations, and robust characterization methods are discussed to ensure scientific integrity and reproducibility.

Introduction: The Strategic Importance of this compound

The 2-aminopyrimidine moiety is recognized as a "privileged scaffold" in drug discovery, forming the core of numerous kinase inhibitors and other therapeutic agents.[2][3] Its unique electronic properties and ability to form critical hydrogen bond interactions with biological targets make it an attractive starting point for novel therapeutics. This compound leverages this core, presenting a highly reactive aldehyde functionality that serves as a versatile handle for molecular elaboration.

The molecule's reactivity is dictated by two key features:

-

The Electrophilic Carbonyl Carbon: The aldehyde group at the C4 position is a prime target for nucleophilic attack, facilitating the formation of new carbon-carbon and carbon-nitrogen bonds.

-

The Electron-Donating Amino Group: The amino group at the C2 position modulates the electronic character of the pyrimidine ring, influencing the reactivity of the aldehyde.

This guide focuses on protocols that exploit the electrophilicity of the aldehyde to construct diverse molecular architectures.

Schiff Base Formation & Reductive Amination: Gateway to Amine Derivatives

The condensation of the aldehyde with primary amines to form an imine (Schiff base), followed by reduction, is one of the most robust and widely used methods for generating diverse amine libraries.[4][5] This two-step sequence, often performed in a single pot (reductive amination), provides controlled and efficient access to secondary amines, avoiding the over-alkylation issues common with other methods.[6]

Causality & Experimental Rationale

-

Schiff Base Formation: This reaction is an acid-catalyzed nucleophilic addition-elimination. A small amount of acid (e.g., glacial acetic acid) protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon for attack by the amine nucleophile. The subsequent dehydration step drives the equilibrium towards the stable imine product. Ethanol or methanol are common solvents as they effectively solubilize the reactants without interfering with the reaction.[4][7]

-

Reductive Amination: For a one-pot procedure, a reducing agent that is selective for the imine over the starting aldehyde is crucial. Sodium triacetoxyborohydride (NaBH(OAc)₃, STAB) is an ideal choice because it is a mild reducing agent that is particularly effective under the slightly acidic conditions used for imine formation.[6][8] Unlike the more powerful sodium borohydride (NaBH₄), it will not readily reduce the starting aldehyde, allowing the imine to form before reduction occurs.[8][9]

Workflow for Amine Synthesis

Caption: General workflow for the synthesis of secondary amines from this compound.

Protocol 2.1: Schiff Base (Imine) Synthesis

This protocol describes the condensation of this compound with a primary amine.

Materials:

-

This compound

-

Aniline (or other primary amine)

-

Ethanol (Absolute)

-

Glacial Acetic Acid

-

Round-bottom flask, condenser, magnetic stirrer

Procedure:

-

Dissolve this compound (1.0 eq) in absolute ethanol (approx. 10 mL per mmol of aldehyde) in a round-bottom flask equipped with a magnetic stir bar.

-

Add the primary amine (1.05 eq) to the solution.

-

Add 2-3 drops of glacial acetic acid as a catalyst.

-

Attach a condenser and reflux the mixture with stirring for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, collect the solid product by vacuum filtration. If no precipitate forms, reduce the solvent volume under reduced pressure to induce crystallization.

-

Wash the collected solid with cold ethanol and dry under vacuum to yield the pure Schiff base.

Protocol 2.2: One-Pot Reductive Amination

This protocol details the direct conversion of the aldehyde to a secondary amine.

Materials:

-

This compound

-

Primary or Secondary Amine (e.g., Benzylamine)

-

Sodium Triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Glacial Acetic Acid

-

Round-bottom flask, magnetic stirrer

Procedure:

-

To a stirred solution of this compound (1.0 eq) in DCM (approx. 15 mL per mmol) in a round-bottom flask, add the amine (1.1 eq).

-

Add glacial acetic acid (1.1 eq) to facilitate imine formation. Stir the mixture at room temperature for 30-60 minutes.

-

In a single portion, add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture. Caution: Gas evolution may occur.

-

Stir the reaction at room temperature for 12-24 hours, monitoring by TLC until the starting aldehyde is consumed.

-

Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

| Parameter | Schiff Base Formation | Reductive Amination |

| Nucleophile | Primary Amine | Primary or Secondary Amine |

| Solvent | Ethanol, Methanol | DCM, DCE, THF |

| Catalyst/Reagent | Glacial Acetic Acid (cat.) | NaBH(OAc)₃ (stoich.) |

| Temperature | Reflux | Room Temperature |

| Typical Yield | 75-95% | 60-90% |

| Product | Imine | Amine |

Knoevenagel Condensation: Forming α,β-Unsaturated Systems

The Knoevenagel condensation is a powerful C-C bond-forming reaction that involves the reaction of an aldehyde with an "active methylene" compound—a molecule with a CH₂ group flanked by two electron-withdrawing groups (Z).[10][11]

Causality & Experimental Rationale

-

Nucleophile Activation: A weak base, such as piperidine or triethylamine, is sufficient to deprotonate the active methylene compound, forming a resonance-stabilized carbanion (enolate).[12] A strong base is avoided as it could induce self-condensation of the aldehyde.[10]

-

Reaction Mechanism: The generated carbanion acts as a nucleophile, attacking the aldehyde's carbonyl carbon. The resulting alkoxide intermediate is protonated, and a subsequent dehydration step (elimination of water) yields the stable, conjugated α,β-unsaturated product.[10][12]

Knoevenagel Condensation Mechanism

Caption: Simplified mechanism of the Knoevenagel condensation.

Protocol 3.1: Synthesis of a 2-Aminopyrimidine-4-yl-acrylate Derivative

Materials:

-

This compound

-

Malononitrile (or Diethyl malonate)

-

Piperidine

-

Ethanol

-

Round-bottom flask, condenser, magnetic stirrer

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) and malononitrile (1.1 eq) in ethanol (15 mL per mmol of aldehyde).

-

Add a catalytic amount of piperidine (0.1 eq).

-

Stir the mixture at room temperature or gently heat to 50°C for 2-6 hours. Monitor the reaction by TLC.

-

A solid product often precipitates from the reaction mixture upon completion.

-

Cool the mixture in an ice bath to maximize precipitation.

-

Collect the product by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Wittig Reaction: Alkene Synthesis

The Wittig reaction is a premier method for synthesizing alkenes with absolute control over the double bond's location.[13] It involves the reaction of an aldehyde with a phosphorus ylide (Wittig reagent).[14]

Causality & Experimental Rationale

-

Ylide Formation: The Wittig reagent is typically prepared in situ by treating a phosphonium salt with a strong base (e.g., n-butyllithium, sodium hydride). The base deprotonates the carbon adjacent to the positively charged phosphorus atom.[15][16]

-

Reaction Pathway: The nucleophilic carbon of the ylide attacks the aldehyde's carbonyl carbon, forming a four-membered ring intermediate called an oxaphosphetane. This intermediate spontaneously collapses to form the desired alkene and a highly stable triphenylphosphine oxide byproduct, which is the thermodynamic driving force for the reaction.[14][17]

-

Stereoselectivity: The nature of the ylide influences the stereochemistry of the resulting alkene. Non-stabilized ylides (with alkyl substituents) generally favor the formation of (Z)-alkenes, while stabilized ylides (with electron-withdrawing groups like -CO₂R) favor the (E)-alkene.[17]

Protocol 4.1: Wittig Olefination

Materials:

-

Benzyltriphenylphosphonium chloride (or other phosphonium salt)

-

Sodium Hydride (NaH, 60% dispersion in mineral oil) or n-Butyllithium (n-BuLi)

-

Anhydrous Tetrahydrofuran (THF)

-

This compound

-

Schlenk flask, syringes, magnetic stirrer, nitrogen/argon atmosphere

Procedure: (Performed under an inert atmosphere)

-

To a flame-dried Schlenk flask under nitrogen, add the phosphonium salt (1.1 eq).

-

Add anhydrous THF (10 mL per mmol).

-

Cool the suspension to 0°C in an ice bath.

-

Carefully add the strong base (e.g., NaH, 1.1 eq) portion-wise. If using n-BuLi, add it dropwise via syringe. The formation of the ylide is often indicated by a color change (e.g., to deep red or orange).

-

Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

-

Dissolve this compound (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution at 0°C.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

-

Quench the reaction by carefully adding water.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product via column chromatography to separate the alkene from the triphenylphosphine oxide byproduct.

Product Characterization

Validation of the product structure is essential. A combination of spectroscopic methods should be employed.

| Reaction Product | ¹H NMR Spectroscopy (Expected Signals) | ¹³C NMR Spectroscopy (Expected Signals) | FT-IR Spectroscopy (Expected Bands, cm⁻¹) |

| Schiff Base | Disappearance of aldehyde -CHO (~9.9 ppm). Appearance of imine -CH=N- (8.0-9.0 ppm). | Disappearance of aldehyde C=O (~182 ppm). Appearance of imine C=N (160-170 ppm). | Appearance of strong C=N stretch (1640-1690). Disappearance of C=O stretch. |

| Secondary Amine | Disappearance of aldehyde -CHO. Appearance of N-H proton (broad) and new N-CH₂- signals. | Disappearance of aldehyde C=O. Appearance of new alkyl carbon signals. | Appearance of N-H stretch (3300-3500). Disappearance of C=O stretch. |

| Knoevenagel Product | Disappearance of aldehyde -CHO. Appearance of new vinylic proton signal (-CH=C). | Disappearance of aldehyde C=O. Appearance of new alkene carbons and nitrile/ester carbons. | Appearance of C≡N stretch (~2220) or C=O stretch (~1730) for ester. |

| Wittig Product | Disappearance of aldehyde -CHO. Appearance of new vinylic proton signals in the alkene region (5.0-7.0 ppm). | Disappearance of aldehyde C=O. Appearance of new sp² hybridized carbons of the alkene. | Disappearance of C=O stretch. |

References

-

JOCPR. Synthesis, spectral and microbial studies of some novel schiff base derivatives of 2- amino pyrimidine. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

-

Ramachandran, S., et al. (2019). Synthesis, Characterization, Antimicrobial Evaluation of 2-Amino pyrimidine Schiff base derivative. Research Journal of Pharmacy and Technology. Available at: [Link]

-

Singh, G., et al. (2018). Synthesis, characterization and fungicidal activity of novel 2-aminopyrimidine Schiff bases. Journal of Pharmacognosy and Phytochemistry. Available at: [Link]

-

Jaisal, A. K., et al. (2023). Novel 2-aminopyrimidine Schiff bases as possible GABA-AT inhibitors: molecular docking, MAOS, and pharmacological screening. ResearchGate. Available at: [Link]

-

Obaid, S. M. H., et al. (2019). synthesis, characterization and antimicrobial studies on schiff base derived from 2-amino 4,6- dihydroxypyrimidine and benzaldehyde and its cobalt complexes. International Journal of Food and Nutritional Sciences. Available at: [Link]

-

Guerrero, E., et al. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. MDPI. Available at: [Link]

-

Khan, I., et al. (2020). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules. Available at: [Link]

-

Wikipedia. Henry reaction. Available at: [Link]

-

Wikipedia. Knoevenagel condensation. Available at: [Link]

-

Guerrero, E., et al. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Repositorio Institucional Uniatlántico. Available at: [Link]

-

Wikipedia. Reductive amination. Available at: [Link]

-

J&K Scientific LLC. (2021). Knoevenagel Condensation. Available at: [Link]

-

Science.gov. schiff bases synthesis: Topics by Science.gov. Available at: [Link]

-

PubChem. This compound. Available at: [Link]

-

Organic-Reaction.com. Wittig Reaction - Common Conditions. Available at: [Link]

-

Organic-Reaction.com. Reductive Amination - Common Conditions. Available at: [Link]

-

Kumar, A., et al. (2023). Synthesis and Characterization of Novel Substituted Bezaldehyde Derivatives of 4-Aminopyrrolo [2, 3-D] Pyrimidine. ResearchGate. Available at: [Link]

-

Guerrero, E., et al. (2022). (PDF) SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. ResearchGate. Available at: [Link]

-

Organic Chemistry Portal. Knoevenagel Condensation Doebner Modification. Available at: [Link]

-

Organic Chemistry Portal. Wittig Reaction. Available at: [Link]

-

Organic Chemistry Portal. Henry Reaction. Available at: [Link]

-

University of Michigan-Dearborn. The Wittig Reaction: Synthesis of Alkenes. Available at: [Link]

-

Wikipedia. Wittig reaction. Available at: [Link]

-

ResearchGate. The Knoevenagel Condensation. Available at: [Link]

-

Billman, J. H., & Diesing, A. C. (1957). Reductive alkylation of 2‐aminopyridine and 2‐aminopyrimidine. Journal of Organic Chemistry. Available at: [Link]

-

Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]

-

Chemistry LibreTexts. The Wittig Reaction. Available at: [Link]

-

Chemistry LibreTexts. Reductive Amination. Available at: [Link]

-

Teleha, C. A., et al. (2013). Discovery of 2-(Anilino)pyrimidine-4-carboxamides as Highly Potent, Selective, and Orally Active Glycogen Synthase Kinase-3 (GSK-3) Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

-

ResearchGate. The Henry Reaction: Recent Examples. Available at: [Link]

-

Gruttadauria, M., et al. (2015). Selectivity Control in Nitroaldol (Henry) Reaction by Changing the Basic Anion in a Chiral Copper(II) Complex Based on (S)-2-Aminomethylpyrrolidine and 3,5-Di-tert-butylsalicylaldehyde. Molecules. Available at: [Link]

-

SynArchive. Henry Reaction. Available at: [Link]

-

Menchikov, L. G., & Zavarzin, I. V. (2022). o-Aminopyrimidine Aldehydes and Ketones: Synthesis and use as Precursors to Fused Pyrimidines. Chemistry of Heterocyclic Compounds. Available at: [Link]

-

Khan, I., et al. (2020). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. MDPI. Available at: [Link]

Sources

- 1. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Discovery of 2-(Anilino)pyrimidine-4-carboxamides as Highly Potent, Selective, and Orally Active Glycogen Synthase Kinase-3 (GSK-3) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. rjptonline.org [rjptonline.org]

- 5. researchgate.net [researchgate.net]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. researchgate.net [researchgate.net]

- 8. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. jk-sci.com [jk-sci.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Wittig reaction - Wikipedia [en.wikipedia.org]

- 15. Wittig Reaction - Common Conditions [commonorganicchemistry.com]

- 16. web.mnstate.edu [web.mnstate.edu]

- 17. Wittig Reaction [organic-chemistry.org]

The Strategic Utility of 2-Aminopyrimidine-4-carbaldehyde in the Synthesis of Advanced Kinase Inhibitors: Application Notes and Protocols

Introduction: The Privileged Scaffold and the Versatile Aldehyde

In the landscape of modern medicinal chemistry, the 2-aminopyrimidine core stands as a "privileged scaffold," forming the backbone of numerous clinically approved and investigational kinase inhibitors.[1][2] Its inherent ability to mimic the adenine core of ATP allows for competitive binding to the ATP-binding pocket of a diverse range of kinases, enzymes that are central regulators of cellular processes and frequently dysregulated in diseases like cancer.[3][4] The 2-aminopyrimidine moiety is particularly adept at forming crucial hydrogen bond interactions with the hinge region of the kinase domain, a key anchoring point for many inhibitors.[1]

This guide focuses on a particularly valuable derivative: 2-aminopyrimidine-4-carbaldehyde . The introduction of a reactive aldehyde group at the 4-position transforms the simple aminopyrimidine scaffold into a versatile building block. This carbaldehyde functionality serves as a synthetic handle for a variety of chemical transformations, enabling the construction of complex molecular architectures necessary for achieving high potency and selectivity against specific kinase targets. This document provides a detailed exploration of the synthesis of this key intermediate and its application in the development of potent kinase inhibitors, complete with detailed protocols and mechanistic insights for researchers in drug discovery.

Part 1: Synthesis of the Key Intermediate: this compound

A robust and reliable synthesis of the starting material is paramount for any drug discovery campaign. While various methods can be envisaged for the preparation of this compound, the Vilsmeier-Haack reaction stands out as a common and effective method for the formylation of electron-rich heterocyclic systems.[1][5][6]

Protocol 1: Synthesis of this compound via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and a substituted formamide like N,N-dimethylformamide (DMF), to introduce a formyl group onto an activated aromatic or heteroaromatic ring.[7] The 2-aminopyrimidine ring is sufficiently electron-rich to undergo this electrophilic substitution.

Reaction Scheme:

Caption: Vilsmeier-Haack formylation of 2-aminopyrimidine.

Materials and Reagents:

-

2-Aminopyrimidine

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for chromatography

Step-by-Step Protocol:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-aminopyrimidine (1.0 eq) in anhydrous DMF (5-10 mL per gram of 2-aminopyrimidine). Cool the solution to 0 °C in an ice bath.

-

Vilsmeier Reagent Formation and Addition: Slowly add phosphorus oxychloride (1.5-2.0 eq) dropwise to the stirred solution, maintaining the temperature below 5 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-80 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching and Work-up: Once the reaction is complete, cool the mixture to 0 °C and carefully quench by the slow addition of crushed ice, followed by a saturated aqueous solution of sodium bicarbonate until the pH is neutral or slightly basic.

-

Extraction: Extract the aqueous mixture with dichloromethane (3 x 50 mL). Combine the organic layers.

-

Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford pure this compound.

Part 2: Elaboration of this compound into Kinase Inhibitors

The aldehyde functionality of this compound is a versatile handle for introducing molecular diversity, crucial for tuning the potency and selectivity of kinase inhibitors. Two primary synthetic strategies are highlighted here: reductive amination and condensation reactions to form fused heterocyclic systems.

Application 1: Synthesis of Substituted Aminomethyl Pyrimidines via Reductive Amination

Reductive amination is a powerful method for forming carbon-nitrogen bonds.[8] It involves the reaction of a carbonyl compound (in this case, our aldehyde) with an amine to form an intermediate imine, which is then reduced in situ to the corresponding amine.[9] This strategy is widely used to introduce side chains that can interact with the solvent-exposed regions of the kinase ATP-binding pocket.

General Workflow:

Caption: General workflow for reductive amination.

Protocol 2: Reductive Amination for the Synthesis of a CDK Inhibitor Scaffold

This protocol is a representative example of how this compound can be utilized to synthesize scaffolds for Cyclin-Dependent Kinase (CDK) inhibitors. CDKs are key regulators of the cell cycle, and their inhibition is a validated strategy in cancer therapy.[10][11]

Materials and Reagents:

-

This compound

-

Substituted aniline or other primary/secondary amine (1.0-1.2 eq)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2.0 eq)

-

1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF), anhydrous

-

Acetic acid (catalytic amount)

-

Saturated aqueous sodium bicarbonate solution

-

Dichloromethane (DCM) for extraction

-

Anhydrous sodium sulfate

Step-by-Step Protocol:

-

Reaction Setup: To a stirred solution of this compound (1.0 eq) in anhydrous DCE or THF, add the desired amine (1.0-1.2 eq) followed by a catalytic amount of acetic acid.

-

Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine intermediate.

-

Reduction: Add sodium triacetoxyborohydride (1.5-2.0 eq) portion-wise to the reaction mixture. Be cautious as gas evolution may occur.

-

Reaction Monitoring: Stir the reaction at room temperature for 4-12 hours, or until TLC or LC-MS analysis indicates the complete consumption of the starting material.

-

Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with DCM (3 x 30 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Rationale for Reagent Choice:

-

Sodium triacetoxyborohydride (NaBH(OAc)₃): This is a mild and selective reducing agent that is particularly effective for the in situ reduction of imines in the presence of aldehydes.[9] It is less basic and more tolerant of acidic conditions compared to other borohydrides like NaBH₄.

Application 2: Construction of Fused Pyridopyrimidine Systems via Condensation Reactions

The aldehyde group can also serve as an electrophile in condensation reactions with active methylene compounds to construct fused heterocyclic systems, such as pyridopyrimidines.[12][13] These fused ring systems can provide a rigid scaffold that orients substituents in a precise manner within the kinase active site, often leading to enhanced potency.

General Workflow:

Caption: Synthesis of pyridopyrimidines from this compound.

Protocol 3: Synthesis of a Pyrido[2,3-d]pyrimidine Core

This protocol outlines the synthesis of a key pyridopyrimidine intermediate, which can be further elaborated to target various kinases, including Epidermal Growth Factor Receptor (EGFR).[6][13]

Materials and Reagents:

-

This compound

-

Malononitrile or Ethyl cyanoacetate (1.0 eq)

-

Ethanol or Isopropanol

-

Piperidine or Triethylamine (catalytic amount)

-

Ice bath

Step-by-Step Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and the active methylene compound (1.0 eq) in ethanol or isopropanol.

-

Catalyst Addition: Add a catalytic amount of piperidine or triethylamine to the mixture.

-

Reaction: Stir the reaction mixture at room temperature or gently heat to reflux for 2-6 hours. Monitor the progress of the reaction by TLC. A precipitate may form as the reaction proceeds.

-

Isolation: Cool the reaction mixture in an ice bath to complete precipitation. Collect the solid product by vacuum filtration.

-

Washing and Drying: Wash the collected solid with cold ethanol and then with diethyl ether. Dry the product under vacuum to yield the desired pyridopyrimidine derivative.

Part 3: Kinase Targets and Signaling Pathways

The inhibitors synthesized from this compound can target a range of kinases involved in critical cellular signaling pathways. Understanding these pathways is essential for rational drug design and for interpreting the biological activity of the synthesized compounds.

Cyclin-Dependent Kinases (CDKs) and the Cell Cycle

CDKs are a family of serine/threonine kinases that control the progression of the cell cycle.[10] Dysregulation of CDK activity is a hallmark of cancer, leading to uncontrolled cell proliferation. Inhibitors targeting CDKs, such as CDK2, CDK4, and CDK6, can induce cell cycle arrest and apoptosis in cancer cells.

Caption: Simplified CDK signaling pathway in cell cycle progression.

Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

EGFR is a receptor tyrosine kinase that, upon activation by its ligands, triggers downstream signaling cascades such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, promoting cell proliferation, survival, and migration.[6] Mutations and overexpression of EGFR are common in various cancers, particularly non-small cell lung cancer, making it a prime target for kinase inhibitors.

Caption: Simplified EGFR signaling pathway.

Quantitative Data Summary

The following table summarizes representative data for kinase inhibitors derived from aminopyrimidine scaffolds, highlighting the potential for compounds synthesized from this compound.

| Kinase Target | Scaffold Type | IC₅₀ (nM) | Reference Compound Example |

| CDK2 | 2,4-Diaminopyrimidine | 7.21 | Compound 22 (a potent CDK7 inhibitor with CDK2 activity) |

| CDK4/6 | 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine | Varies | Compound 2g |

| EGFR (mutant) | 2,4-Diarylaminopyrimidine | 4.1 | Compound 8a |

Conclusion and Future Outlook